
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenylethyl group attached to an acetamide moiety, with a pyrimidin-2-yloxy substituent, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 2-chloropyrimidine.
Formation of Intermediate: 1-phenylethylamine is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form N-(1-phenylethyl)-2-chloropyrimidine.
Substitution Reaction: The intermediate N-(1-phenylethyl)-2-chloropyrimidine is then reacted with sodium acetate in a solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium acetate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with different nucleophiles replacing the pyrimidin-2-yloxy group.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-phenylethyl)-2-(pyridin-2-yloxy)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(1-phenylethyl)-2-(pyrimidin-4-yloxy)acetamide: Similar structure with the pyrimidine ring substituted at the 4-position instead of the 2-position.
Uniqueness
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrimidin-2-yloxy group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXRTBNCSWKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)
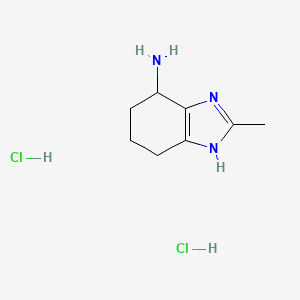
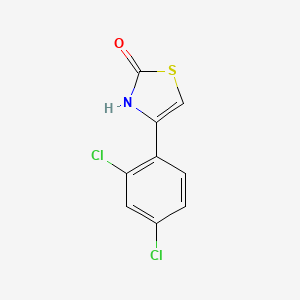
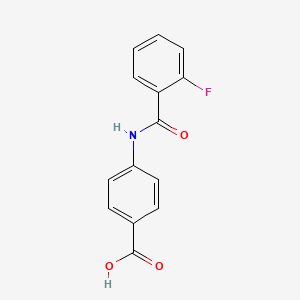


![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
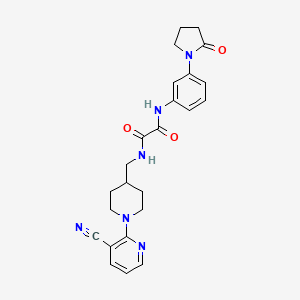

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)
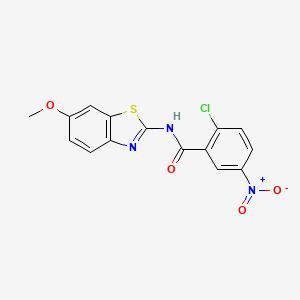
![2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592294.png)

